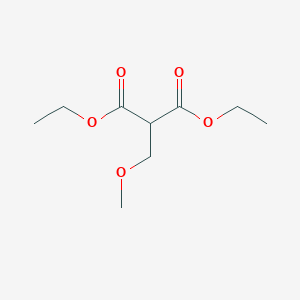

1,3-DIETHYL 2-(METHOXYMETHYL)PROPANEDIOATE

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(methoxymethyl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-4-13-8(10)7(6-12-3)9(11)14-5-2/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCFEHCCMXDRSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(COC)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450874 | |

| Record name | Propanedioic acid, (methoxymethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30379-04-5 | |

| Record name | Propanedioic acid, (methoxymethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Diethyl 2 Methoxymethyl Propanedioate and Its Derivatives

Foundational Esterification and Alkylation Strategies

The construction of the 1,3-diethyl 2-(methoxymethyl)propanedioate framework relies on fundamental organic reactions, including the formation of the ester groups and the introduction of the substituent at the central carbon atom.

Direct Esterification of Propanedioic Acid Precursors

The direct esterification of a propanedioic acid precursor, specifically 2-(methoxymethyl)propanedioic acid, with ethanol (B145695) presents a straightforward theoretical route to this compound. This acid-catalyzed reaction, known as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol. organic-chemistry.orgmasterorganicchemistry.combyjus.comtamu.edu The general mechanism entails the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, dehydration, and subsequent deprotonation to yield the ester. masterorganicchemistry.comyoutube.com

While this method is a cornerstone of ester synthesis, its application to the production of this compound is contingent on the availability of the 2-(methoxymethyl)propanedioic acid precursor. The synthesis of this specific dicarboxylic acid is not widely documented, making this route less common in practice compared to alkylation strategies. The efficiency of Fischer esterification is often enhanced by using a large excess of the alcohol or by removing water as it is formed to drive the equilibrium towards the product side. organic-chemistry.orgmasterorganicchemistry.combyjus.comtamu.edu

Alpha-Alkylation of Malonate Esters

A more prevalent and versatile approach for the synthesis of this compound is the alpha-alkylation of diethyl malonate. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.orgaskthenerd.com This method, a cornerstone of malonic ester synthesis, takes advantage of the acidity of the methylene (B1212753) protons located between the two carbonyl groups of the malonate. masterorganicchemistry.comlibretexts.orgaskthenerd.com

The process begins with the deprotonation of diethyl malonate using a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate. masterorganicchemistry.comlibretexts.orglibretexts.org This enolate then acts as a nucleophile, attacking an electrophilic source of the methoxymethyl group, such as chloromethyl methyl ether. orgsyn.org The reaction proceeds via an SN2 mechanism, resulting in the formation of a new carbon-carbon bond and yielding the desired this compound. masterorganicchemistry.comlibretexts.org

A similar transformation involves the reaction of sodiomalonic ester with methyl chloromethyl ether, which has been reported to yield diethyl methylenemalonate through a subsequent elimination step. orgsyn.org This suggests that careful control of reaction conditions is crucial to favor the desired substitution product.

| Reactant 1 | Reactant 2 | Base | Product | Reaction Type |

|---|---|---|---|---|

| Diethyl malonate | Chloromethyl methyl ether | Sodium ethoxide | This compound | Alpha-Alkylation |

Targeted Introduction of the Methoxymethyl Moiety

Beyond direct alkylation with a methoxymethyl halide, other strategies can be employed to introduce the methoxymethyl group onto the propanedioate backbone. These methods often involve the use of pre-functionalized malonates or subsequent chemical transformations.

Utilizing Halo-substituted Malonates in Synthesis

An alternative synthetic route involves the use of a halo-substituted malonate, such as diethyl 2-bromomalonate, as the starting material. This approach inverts the roles of the nucleophile and electrophile compared to the alpha-alkylation strategy. The synthesis would proceed by reacting diethyl 2-bromomalonate with a methoxide (B1231860) source, like sodium methoxide.

In this scenario, the methoxide ion acts as a nucleophile, displacing the bromide from the alpha-carbon of the diethyl malonate. This nucleophilic substitution reaction would directly yield this compound. The reactivity of similar systems, such as the reaction of diethyl bromomalonate with sodium phenoxide, has been studied, suggesting the feasibility of this approach. creighton.edu The choice of solvent can significantly influence the outcome of such reactions, affecting the ratio of mono- to di-substituted products. creighton.edu

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| Diethyl 2-bromomalonate | Sodium methoxide | This compound | Nucleophilic Substitution |

Functional Group Interconversion Strategies for the 2-(Methoxymethyl) substituent

Functional group interconversion provides another synthetic avenue to this compound from other substituted malonates. A plausible precursor for such a transformation would be diethyl 2-(hydroxymethyl)malonate. This starting material could be synthesized by the reaction of diethyl malonate with formaldehyde (B43269).

The hydroxyl group of diethyl 2-(hydroxymethyl)malonate can then be converted to a methoxy (B1213986) group through etherification. This can be achieved by reacting the hydroxymethyl derivative with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride. This process, known as the Williamson ether synthesis, would furnish the desired this compound. Understanding and applying various functional group transformations is a key aspect of malonic ester synthetic strategies. organicchemistrytutor.com

Catalytic Approaches in the Synthesis of Substituted Propanedioates

Catalysis offers powerful tools to enhance the efficiency, selectivity, and environmental friendliness of synthetic methodologies for substituted propanedioates. While specific catalytic methods for the direct methoxymethylation of diethyl malonate are not extensively reported, several catalytic strategies are broadly applicable to the alkylation of malonic esters.

Phase-transfer catalysis (PTC) is a well-established technique for the alkylation of active methylene compounds like diethyl malonate. researchgate.net This method facilitates the reaction between a water-soluble base and an organic-soluble substrate by employing a phase-transfer agent, such as a quaternary ammonium (B1175870) salt or a crown ether. google.com The catalyst transports the deprotonating agent into the organic phase, allowing for the formation of the malonate enolate and subsequent alkylation under milder conditions than traditional methods.

Furthermore, the use of solid-supported catalysts, such as silica-supported FeCl3, has been explored for related transformations, offering advantages in terms of catalyst recovery and reuse. researchgate.net Organocatalysis has also emerged as a powerful tool in asymmetric synthesis, with chiral organocatalysts being employed in the Michael addition of diethyl malonate to various electrophiles, demonstrating the potential for catalytic control in the formation of substituted malonates. rsc.org While direct catalytic C-H functionalization of methanol (B129727) for C-C bond formation has been reported, its application to diethyl malonate remains an area for future exploration.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis has revolutionized the formation of carbon-carbon bonds, and its application to the synthesis of substituted malonates is a testament to its versatility. While direct palladium-catalyzed methoxymethylation of diethyl propanedioate is not extensively documented, the principles of palladium-catalyzed α-arylation and alkylation of malonates provide a clear framework for the potential synthesis of this compound. These reactions typically involve the oxidative addition of a palladium(0) complex to an electrophile, followed by transmetalation with a malonate enolate and subsequent reductive elimination to afford the desired product.

The success of these couplings is highly dependent on the choice of ligand, base, and reaction conditions. Sterically hindered and electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. For instance, the use of ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and bulky biaryl phosphines has proven effective in the coupling of aryl halides with diethyl malonate.

Table 1: Representative Palladium-Catalyzed α-Arylation of Diethyl Malonate

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | 4-Chlorotoluene | Pd(OAc)₂ | cataCXium® A | NaOtBu | Toluene | 95 |

| 2 | 4-Bromoanisole | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 88 |

| 3 | 1-Bromonaphthalene | PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene | 92 |

This table presents data from analogous α-arylation reactions of diethyl malonate, which serve as a model for potential C-C bond formations in the synthesis of its derivatives.

The mechanism for these reactions generally proceeds through a well-established catalytic cycle. The active Pd(0) species undergoes oxidative addition with an electrophile (e.g., an aryl or alkyl halide). The resulting Pd(II) complex then undergoes transmetalation with the enolate of diethyl malonate, which is formed in situ by the action of a base. The final step is reductive elimination from the Pd(II) intermediate to yield the C-2 functionalized propanedioate and regenerate the Pd(0) catalyst. The choice of base is critical for the efficient generation of the malonate nucleophile without promoting side reactions.

Organocatalytic Methods

Organocatalysis has surfaced as a compelling alternative to metal-catalyzed transformations, offering the advantages of being environmentally benign and often providing high levels of stereocontrol. For the synthesis of derivatives of this compound, organocatalytic methods can be envisioned for the asymmetric introduction of the methoxymethyl group or similar alkoxyalkyl fragments onto the propanedioate backbone. These reactions are typically mediated by small organic molecules, such as chiral amines, thioureas, or phase-transfer catalysts.

A prominent organocatalytic strategy that could be adapted for this purpose is the asymmetric Michael addition of diethyl malonate to an appropriate electrophile. While a direct equivalent for methoxymethylation is not common, the addition to α,β-unsaturated systems or reactions with other electrophiles under the influence of a chiral catalyst demonstrates the potential for enantioselective C-C bond formation at the C-2 position.

Chiral bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base moiety, are particularly effective in activating both the nucleophile and the electrophile, thereby controlling the stereochemical outcome of the reaction. For example, cinchona alkaloid-derived thiourea (B124793) catalysts have been successfully employed in the asymmetric Michael addition of diethyl malonate to nitro-olefins and enones.

Table 2: Organocatalytic Asymmetric Michael Addition of Diethyl Malonate to Nitro-olefins

| Entry | Nitro-olefin | Catalyst (mol%) | Solvent | Yield (%) | Enantiomeric Excess (%) |

| 1 | β-Nitrostyrene | Takemoto Catalyst (10) | Toluene | 98 | 94 |

| 2 | (E)-2-(2-Nitrovinyl)thiophene | Cinchona-Thiourea (5) | CH₂Cl₂ | 95 | 92 |

| 3 | (E)-1-Nitro-3-phenylprop-1-ene | D-Proline (20) | DMSO | 85 | 88 |

This table showcases data from analogous organocatalytic Michael additions involving diethyl malonate, illustrating the potential for high enantioselectivity in the formation of C-C bonds at the C-2 position.

Furthermore, enantioselective phase-transfer catalysis represents another powerful organocatalytic approach for the alkylation of diethyl malonate. Chiral quaternary ammonium salts can effectively shuttle the malonate enolate from an aqueous or solid phase to an organic phase containing the electrophile, with the chiral environment of the catalyst directing the stereochemical course of the alkylation. This method could potentially be applied to the asymmetric synthesis of this compound using a suitable methoxymethylating agent.

Reactivity Profiles and Mechanistic Investigations of 1,3 Diethyl 2 Methoxymethyl Propanedioate

Enolate Chemistry and Nucleophilic Reactivity

The reactivity of 1,3-diethyl 2-(methoxymethyl)propanedioate, a substituted diethyl malonate, is fundamentally governed by the chemistry of its enolate form. The presence of two electron-withdrawing ethyl ester groups significantly influences the acidity of the alpha-hydrogen (the hydrogen on the carbon atom situated between the two carbonyl groups), making it susceptible to deprotonation and subsequent reactions.

Enolate Generation and Stability in Substituted Malonates

The generation of an enolate from a substituted malonate like this compound is a critical first step for many of its synthetic applications. This process involves the removal of the acidic α-hydrogen by a suitable base.

Enolate Generation: The α-hydrogen in diethyl malonate is notably acidic (pKa ≈ 13) due to the inductive effect of the adjacent carbonyl groups and the resonance stabilization of the resulting conjugate base. libretexts.orglibretexts.org This acidity allows for easy deprotonation using a moderately strong base. Sodium ethoxide (NaOEt) in ethanol (B145695) is a commonly used base for this purpose. libretexts.orglibretexts.orgpearson.com The use of an alkoxide base corresponding to the ester groups (ethoxide for ethyl esters) is crucial to prevent transesterification, a side reaction that would scramble the ester groups. libretexts.org While stronger, sterically hindered bases like lithium diisopropylamide (LDA) can also be used, they are often unnecessary for malonic esters due to their relatively high acidity. libretexts.orglibretexts.org

Enolate Stability: The enolate anion formed upon deprotonation is significantly stabilized by resonance. The negative charge on the α-carbon is delocalized across the two carbonyl groups, effectively distributing the charge onto the more electronegative oxygen atoms. libretexts.orgpearson.com This delocalization is the primary reason for the enhanced acidity of the α-hydrogen compared to a simple ester. Because this compound is a monosubstituted malonate, deprotonation of its single remaining α-hydrogen leads to the formation of a single, specific enolate, avoiding the complexities of kinetic versus thermodynamic enolate formation seen in unsymmetrical ketones. libretexts.org

Below is a table comparing the acidity of related active methylene (B1212753) compounds.

Nucleophilic Attack on Electrophilic Species

Once formed, the enolate of this compound serves as a potent carbon-centered nucleophile. pearson.com This nucleophilicity is the cornerstone of its utility in forming new carbon-carbon bonds. The enolate can react with a wide array of electrophiles, which are electron-deficient species. youtube.comaskfilo.com

The mode of attack—either nucleophilic substitution or addition—depends on the nature of the electrophile. askfilo.com Common electrophiles include:

Alkyl halides: The enolate attacks the electrophilic carbon of the alkyl halide in an SN2 reaction, displacing the halide leaving group. pearson.com

Epoxides: The enolate attacks one of the carbon atoms of the epoxide ring, leading to ring-opening. youtube.com

Carbonyl compounds (aldehydes and ketones): The enolate adds to the carbonyl carbon. This forms the basis of condensation reactions.

Acyl halides and Anhydrides: The enolate attacks the carbonyl carbon of the acylating agent, leading to the introduction of an acyl group. youtube.com

α,β-Unsaturated Carbonyls: The enolate participates in conjugate addition, attacking the β-carbon of the unsaturated system.

In all these cases, the reaction results in the formation of a new carbon-carbon bond at the α-position of the malonic ester, making it a versatile tool in organic synthesis.

Key Carbon-Carbon Bond Forming Reactions

The nucleophilic character of the enolate derived from this compound enables its participation in several crucial carbon-carbon bond-forming reactions.

Direct Alkylation and Acylation

Alkylation: The direct alkylation of the enolate is a straightforward and widely used method for extending carbon chains. fiveable.me The reaction proceeds via an SN2 mechanism, where the enolate nucleophile attacks an alkyl halide. libretexts.orglibretexts.org

MeOCH₂CH(COOEt)₂ + NaOEt → [MeOCH₂C(COOEt)₂]⁻Na⁺ [MeOCH₂C(COOEt)₂]⁻Na⁺ + R-X → MeOCH₂CR(COOEt)₂ + NaX

This reaction is subject to the typical constraints of SN2 reactions. It is most efficient with methyl, primary, and some secondary alkyl halides. libretexts.orglibretexts.org Tertiary alkyl halides are unsuitable as they primarily lead to elimination products. libretexts.orglibretexts.org Since the starting material, this compound, is already monosubstituted, this alkylation step results in a disubstituted malonic ester. libretexts.org

Acylation: The introduction of an acyl group at the α-position is achieved by reacting the enolate with an acylating agent, such as an acid chloride. lookchem.com A significant challenge in this reaction is that the resulting β-keto ester product is more acidic than the starting malonate, which can lead to proton exchange and halt the reaction. lookchem.com To overcome this, the reaction is often performed in the presence of at least two equivalents of a base or under specific conditions, such as using magnesium chloride with a tertiary amine base (e.g., triethylamine), which facilitates C-acylation. lookchem.com

Condensation and Addition Reactions (e.g., Knoevenagel, Michael)

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active methylene compound, such as this compound, to the carbonyl group of an aldehyde or ketone, followed by a dehydration step. wikipedia.org The reaction is typically catalyzed by a weak base, like piperidine (B6355638) or pyridine (B92270), which is strong enough to deprotonate the malonate but not the aldehyde or ketone, thus preventing self-condensation of the carbonyl partner. wikipedia.orgthermofisher.com The final product is a new, more substituted α,β-unsaturated system. wikipedia.org The removal of water, often by azeotropic distillation, helps drive the reaction to completion. thermofisher.com This method is highly effective for a wide range of aromatic and aliphatic aldehydes. organicreactions.orgresearchgate.net

Michael Addition: In the Michael addition, the enolate of the substituted malonate acts as a Michael donor, adding to a Michael acceptor, which is typically an α,β-unsaturated carbonyl or nitro compound. wikipedia.org This is a conjugate (1,4-addition) reaction that is highly efficient for forming carbon-carbon bonds. wikipedia.org A variety of catalysts, including base catalysts and chiral organocatalysts, have been developed to control the reactivity and stereoselectivity of this transformation. nih.gov The reaction of substituted malonates with acceptors like chalcones (1,3-diaryl-2-propen-1-ones) has been extensively studied, yielding γ-keto esters which are valuable synthetic intermediates. researchgate.net

Annulation and Cyclization Reactions

The reactivity of this compound can be leveraged to construct cyclic structures through annulation and cyclization pathways.

Intramolecular Alkylation: A common strategy for forming carbocyclic rings is through intramolecular alkylation. This involves a two-step process where the malonate is first alkylated with a substrate containing a second leaving group, typically a dihaloalkane. After the initial intermolecular alkylation, a second deprotonation followed by an intramolecular SN2 reaction closes the ring. For example, reacting the enolate of this compound with 1,4-dibromobutane (B41627) would lead to a cyclopentane (B165970) ring. libretexts.org

Cyclocondensation Reactions: Substituted malonates are key building blocks for a variety of heterocyclic systems. They can undergo cyclocondensation reactions with 1,3-dinucleophilic reagents. nih.govresearchgate.net For instance, reaction with urea (B33335) in the presence of a strong base or at high temperatures can yield substituted barbituric acids. nih.govresearchgate.net Similarly, condensation with 2-aminopyridine (B139424) can produce pyrido[1,2-a]pyrimidine (B8458354) derivatives. nih.govresearchgate.netresearchgate.net These reactions are often performed at elevated temperatures, as substituted diethyl malonates can be relatively unreactive. nih.govresearchgate.net

Sequential Condensation/Cyclization: In some cases, the product of an initial condensation reaction can undergo a subsequent intramolecular cyclization. For example, Knoevenagel condensation products derived from appropriately substituted aldehydes (e.g., ortho-vinylbenzaldehyde) can be induced to cyclize, forming indene (B144670) derivatives. nih.gov This sequential approach allows for the rapid construction of complex polycyclic frameworks from simple starting materials. nih.gov

Transformations Involving the Methoxymethyl Functional Group

The methoxymethyl (MOM) group in this compound serves primarily as a stable ether linkage. Its reactivity is dominated by cleavage reactions designed to deprotect a functional group, though its influence on the adjacent malonate center is also significant.

The methoxymethyl ether is a widely utilized protecting group for hydroxyl functions due to its stability in strongly basic to weakly acidic conditions. nih.gov As an acetal (B89532), its cleavage is most commonly accomplished via acid-catalyzed hydrolysis. total-synthesis.comadichemistry.com The standard mechanism involves protonation of one of the ether oxygens, which activates the acetal towards cleavage, leading to the release of an alcohol, formaldehyde (B43269), and methanol (B129727). total-synthesis.com

A variety of reagents and conditions have been developed for the deprotection of MOM ethers, ranging from classical strong acids to milder, more selective protocols. wikipedia.org The choice of method often depends on the presence of other acid-labile functional groups within the molecule. nih.gov Strong Brønsted acids like hydrochloric acid in aqueous ethanol or trifluoroacetic acid (TFA) in dichloromethane (B109758) are effective but can be harsh. total-synthesis.com

To address the need for milder conditions, several alternative strategies have been reported. Lewis acids offer a different pathway for cleavage. wikipedia.org For instance, a combination of zinc bromide (ZnBr₂) and n-propylthiol (n-PrSH) allows for the rapid and efficient removal of MOM groups from primary, secondary, and even sterically hindered tertiary alcohols, often in under ten minutes and in high yields with no epimerization. researchgate.net Similarly, zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) in isopropanol (B130326) under reflux provides an effective methodology for MOM deprotection. researchgate.net Other mild approaches include the use of p-toluenesulfonic acid (pTSA) in a solvent-free procedure, which presents an environmentally friendly option. eurekaselect.com For substrates containing phenolic MOM ethers, chemoselective deprotection can be achieved using silica-supported sodium hydrogen sulfate (B86663) as a heterogeneous catalyst. organic-chemistry.org A non-acidic method involves treatment with trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl, which converts the MOM ether into a bipyridinium salt intermediate that is susceptible to hydrolysis. nih.gov

| Reagent(s) | Conditions | Substrate Scope | Reference |

|---|---|---|---|

| HCl | Aqueous Ethanol, boiling | General, acid-stable substrates | adichemistry.com |

| Trifluoroacetic acid (TFA) | Dichloromethane | General, acid-stable substrates | total-synthesis.com |

| ZnBr₂ / n-PrSH | CH₂Cl₂, 0 °C to rt | Primary, secondary, tertiary alcohols; rapid and high yield | researchgate.net |

| Zn(OTf)₂ | Isopropanol, reflux | Primary, secondary, allylic alcohols | researchgate.net |

| p-Toluenesulfonic acid (pTSA) | Solvent-free, rt | Eco-friendly; compatible with various functional groups | eurekaselect.com |

| TMSOTf / 2,2′-bipyridyl | CH₃CN, 0 °C to rt, then H₂O | Mild, non-acidic; for acid-labile substrates | nih.gov |

| Silica-supported NaHSO₄ | CH₂Cl₂, rt | Chemoselective for phenolic MOM ethers | organic-chemistry.org |

Direct functionalization of the methoxymethyl group itself is not a common synthetic strategy, as the moiety is specifically designed for its stability and role as a protecting group. adichemistry.com The C-H bonds of the methoxymethyl group are generally unreactive towards most reagents under conditions that would preserve the rest of the molecule. Its primary transformation remains the cleavage reaction to unveil the protected alcohol. The synthesis of the title compound, this compound, is itself a functionalization reaction where diethyl malonate is alkylated with a methoxymethylating agent like methoxymethyl chloride (MOMCl). orgsyn.org Subsequent transformations typically focus on the reactive malonic ester portion of the molecule rather than the MOM group.

Elucidation of Reaction Mechanisms and Computational Analysis

Understanding the mechanistic underpinnings of reactions involving this compound is crucial for controlling reactivity and stereoselectivity. This involves studying both the malonate core and the transformations of the methoxymethyl group.

The reactivity of this compound is largely dictated by the malonic ester framework. The carbon atom alpha to the two carbonyl groups is activated, making its proton acidic (pKa ≈ 13 for the parent diethyl malonate).

Uncatalyzed and Base-Catalyzed Reactions: The fundamental reaction of malonic esters is deprotonation by a base (e.g., sodium ethoxide) to form a stabilized enolate. This nucleophilic enolate can then participate in Sₙ2 reactions with alkyl halides, a process central to the malonic ester synthesis for creating substituted acetic acids after hydrolysis and decarboxylation. openochem.orgwikipedia.org

Catalyzed Michael Additions: Diethyl malonate and its derivatives are common nucleophiles in Michael addition reactions to α,β-unsaturated systems. scispace.com These reactions are often catalyzed to enhance rate and control stereochemistry. For example, the addition of diethyl malonate to chalcones can be catalyzed by a simple base like potassium tert-butoxide (KOt-Bu). researchgate.net For asymmetric synthesis, chiral catalysts are employed. Bifunctional organocatalysts, such as those based on 2-aminobenzimidazole (B67599) or 2-aminoDMAP/urea, can activate both the malonate nucleophile (via a basic site) and the electrophile (via a hydrogen-bonding moiety) simultaneously, leading to high enantioselectivity. rsc.orgmetu.edu.tr Transition metal complexes, such as those involving Nickel and the chiral ligand Sparteine, also effectively catalyze enantioselective Michael additions.

Deprotection Mechanism: The acid-catalyzed cleavage of the MOM group proceeds through a well-established pathway. total-synthesis.com The reaction is initiated by the protonation of one of the ether oxygen atoms. This is followed by the cleavage of a C-O bond to generate a stable oxocarbenium ion (CH₃OCH₂⁺) and the free alcohol. The cation is subsequently trapped by a nucleophile in the medium (e.g., water or an alcohol solvent) to form byproducts like formaldehyde and methanol.

| Reaction Type | Substrates | Catalyst Type | Example Catalyst | Reference |

|---|---|---|---|---|

| Michael Addition | Diethyl malonate + Chalcone | Base | Potassium tert-butoxide (KOt-Bu) | researchgate.net |

| Asymmetric Michael Addition | Diethyl malonate + Nitroolefin | Bifunctional Organocatalyst | 2-aminoDMAP/urea | metu.edu.tr |

| Asymmetric Michael Addition | Diethyl malonate + Chalcone | Chiral Metal Complex | Nickel-Sparteine | |

| Cyclocondensation | Diethyl malonate + Urea | Base | Not specified (classical) | nih.govmdpi.com |

While specific computational studies on this compound were not found, quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the reactivity of such molecules. DFT calculations are routinely used to support experimental mechanistic studies by providing insights into electronic structure, reaction energies, and transition state geometries. researchgate.net

For this compound, DFT could be applied to:

Determine Acid Dissociation Constants: Calculate the pKa of the α-proton to quantify its acidity and predict the stability of the corresponding enolate.

Model Reaction Pathways: Map the potential energy surfaces for key reactions like alkylation, Michael addition, and MOM-group cleavage. This would allow for the characterization of transition state structures and the calculation of activation energy barriers.

Analyze Catalyst-Substrate Interactions: In catalyzed reactions, DFT can model the non-covalent interactions between the substrate and the catalyst, explaining the origins of rate acceleration and enantioselectivity.

Predict Spectroscopic Data: Compute NMR chemical shifts and vibrational frequencies to aid in the structural characterization of reactants, intermediates, and products.

Such computational approaches have been successfully applied to understand mechanisms in related systems, such as the adsorption of organophosphates on metal oxides and the elucidation of complex organometallic reaction pathways. researchgate.netresearchgate.net

The kinetic isotope effect (KIE) is a sensitive probe for mechanism elucidation, defined as the ratio of reaction rates between a normal reactant and one that is isotopically substituted (k_light / k_heavy). wikipedia.org By measuring the KIE, one can often determine whether a specific bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. princeton.edu

Although no specific KIE studies have been reported for this compound, this technique could provide significant mechanistic insight into its reactions.

Primary KIE: A primary KIE is observed when a bond to the isotope is broken in the rate-limiting step. princeton.edu For example, studying the base-promoted enolate formation by comparing the reaction rate of the title compound with its deuterated analog (deuterium at the α-carbon) would be informative. A significant primary KIE (typically k_H/k_D > 2) would confirm that C-H bond cleavage is the rate-determining step. wikipedia.org

Secondary KIE: A secondary KIE arises when the isotopically substituted bond is not broken but its environment changes (e.g., hybridization) during the rate-determining step. princeton.edu During the acid-catalyzed cleavage of the MOM group, substituting the methylene hydrogens of the -OCH₂O- moiety with deuterium (B1214612) could reveal a small secondary KIE. An inverse KIE (k_H/k_D < 1) might suggest a change from sp³ to a more constrained sp²-like hybridization in the transition state, which is consistent with the formation of an oxocarbenium ion. wikipedia.org A variable KIE that depends on reactant concentrations can also indicate a multi-step reaction mechanism. researchgate.net

| Reaction | Isotopic Labeling Position | Expected KIE Type | Mechanistic Insight |

|---|---|---|---|

| Enolate formation (deprotonation) | α-carbon (C-H vs. C-D) | Primary | Confirms if C-H bond breaking is the rate-determining step. |

| Acid-catalyzed MOM cleavage | Methylene of MOM group (-OCH₂O- vs. -OCD₂O-) | Secondary | Probes the transition state geometry and changes in hybridization during C-O bond cleavage. |

Despite a comprehensive search for scientific literature, there is no specific information available regarding the strategic applications of This compound as a core building block in the advanced organic synthesis applications outlined in the user's request.

The search did not yield any documented instances of this particular compound being utilized in the following areas:

Total Synthesis of Complex Molecular Architectures , including the synthesis of natural products like alkaloids and terpenes, or in the construction of pharmaceutical scaffolds and bioactive molecules.

Enantioselective and Diastereoselective Synthesis , with no specific examples of its use in asymmetric induction in malonate reactions or for the control of stereochemistry via chiral catalysis and auxiliaries.

Synthesis of Diverse Heterocyclic Systems .

The available literature focuses on the applications of unsubstituted diethyl malonate and other derivatives, but not the specific methoxymethyl-substituted compound requested. Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on "this compound" following the provided outline due to the lack of available research data.

Strategic Applications of 1,3 Diethyl 2 Methoxymethyl Propanedioate As a Core Building Block in Advanced Organic Synthesis

Multi-Component and Cascade Reactions

The architecture of 1,3-diethyl 2-(methoxymethyl)propanedioate positions it as a highly valuable precursor for the construction of complex molecular frameworks through multi-component reactions (MCRs) and cascade sequences. These advanced synthetic strategies are cornerstones of modern organic chemistry, prized for their efficiency, atom economy, and ability to generate structural complexity in a single operation. While direct and extensive literature on the application of this compound in these reaction classes is specialized, its reactivity can be confidently inferred from the well-established chemistry of C2-substituted malonic esters. nih.govresearchgate.net

The core reactivity of this building block is centered on its diethyl malonate backbone. Unlike unsubstituted diethyl malonate, the C2 position is already functionalized with a methoxymethyl group, precluding its use in traditional enolate-based alkylations that rely on an acidic C2 proton. organic-chemistry.orgwikipedia.org Instead, its strategic value lies in the concerted reactivity of its twin ester functionalities and the influence of the C2 substituent on the molecular scaffold.

In the context of MCRs, which involve the reaction of three or more starting materials in a single pot to form a final product incorporating substantial portions of all reactants, this compound is an ideal C3 synthon. It can undergo cyclocondensation reactions with various 1,3-dinucleophiles. nih.gov For instance, reaction with reagents like urea (B33335), thiourea (B124793), or guanidine (B92328) can lead to the formation of highly substituted six-membered heterocyclic systems, such as barbituric acid derivatives. In these syntheses, the methoxymethyl group at the C2 position of the malonate is retained as a key substituent on the resulting heterocyclic ring, providing a handle for further functionalization or influencing the molecule's steric and electronic properties.

Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more bond-forming transformations that occur intramolecularly under the same reaction conditions without the isolation of intermediates. The structure of this compound is well-suited for initiating such sequences. A hypothetical cascade could be triggered by an initial intermolecular reaction, followed by a series of intramolecular cyclizations. For example, a zinc-mediated addition reaction could be envisioned, analogous to processes using diethyl bromomalonate, to form a vinyl malonate intermediate that subsequently undergoes a cascade cyclization to yield complex polysubstituted pyranones. rsc.org

The following tables outline potential and hypothetical applications of this compound in these advanced synthetic strategies, based on established principles of malonate chemistry.

Table 1: Potential Multi-Component Reactions Involving this compound

This table illustrates the prospective use of this compound in cyclocondensation MCRs with various dinucleophiles to form substituted heterocyclic systems.

| Dinucleophile Partner | Reaction Type | Resulting Heterocyclic Core | Key Features of Product |

| Urea | Cyclocondensation | Barbiturate | Methoxymethyl-substituted pyrimidine-2,4,6-trione scaffold. |

| Guanidine | Cyclocondensation | Pyrimidine (B1678525) | 2-amino-substituted pyrimidine-4,6-dione with a C5-methoxymethyl group. |

| Thiourea | Cyclocondensation | Thiobarbiturate | 2-thioxo-barbiturate derivative with a C5-methoxymethyl group. |

| 2-Aminopyridine (B139424) | Tschitschibabin Reaction | Pyrido[1,2-a]pyrimidine (B8458354) | Fused heterocyclic system with the methoxymethyl group on the pyrimidine ring. nih.gov |

Table 2: Postulated Cascade Reaction Sequence for Heterocycle Synthesis

This table outlines a theoretical cascade pathway initiated by the transformation of this compound, leading to a complex polycyclic structure.

| Step | Reaction Description | Intermediate/Product | Rationale |

| 1 | Lewis Acid-Mediated Ether Cleavage | Diethyl 2-(hydroxymethyl)propanedioate | Unmasking of a reactive hydroxyl group to prepare for intramolecular reaction. |

| 2 | Intramolecular Transesterification (Lactonization) | γ-Butyrolactone derivative | Spontaneous or catalyzed cyclization of the newly formed alcohol onto one of the proximal ester groups. |

| 3 | Amidation and Secondary Cyclization | Fused Bicyclic Lactam | Reaction with a primary amine could open the lactone, followed by an intramolecular cyclization of the resulting amide onto the remaining ester group. |

The strategic incorporation of the methoxymethyl group makes this compound a sophisticated building block. Its participation in multi-component and cascade reactions offers a powerful and efficient route to novel, highly functionalized and sterically defined heterocyclic and carbocyclic systems.

Emerging Methodologies and Future Research Directions in 1,3 Diethyl 2 Methoxymethyl Propanedioate Research

Integration with Flow Chemistry and Continuous Processing

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing and research. This approach offers numerous advantages, including enhanced safety, improved heat and mass transfer, greater scalability, and the potential for automation. For the synthesis and derivatization of malonic esters like 1,3-diethyl 2-(methoxymethyl)propanedioate, flow chemistry presents a promising frontier.

Innovation hotspots in malonic ester chemistry increasingly include the development of continuous-flow methodologies. patsnap.com The classic malonic ester synthesis, which involves the formation of a potentially reactive enolate followed by alkylation, can be precisely controlled in a flow reactor. patsnap.comopenochem.org The reaction parameters, such as temperature, pressure, and residence time, can be finely tuned to maximize yield and minimize the formation of byproducts like dialkylated species. wikipedia.org

A pertinent example is the patented method for the continuous synthesis of diethyl methylmalonate, a structurally similar compound. google.com This process highlights the industrial viability of moving malonate synthesis into a continuous regime. Future research could adapt these principles for the production of this compound. A potential flow setup could involve pumping a stream of diethyl malonate and a suitable base through a packed-bed reactor to generate the enolate in situ, which would then merge with a stream of a methoxymethylating agent (e.g., methoxymethyl chloride) in a second reactor module. This continuous process would allow for rapid production, improved safety by minimizing the accumulation of reactive intermediates, and straightforward purification.

| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Enhanced safety with small reaction volumes, superior heat dissipation, and containment. |

| Scalability | Challenging; often requires re-optimization of reaction conditions. | Simpler to scale up by extending operational time or using parallel reactors ("scaling out"). |

| Process Control | Difficult to precisely control temperature, mixing, and reaction time. | Precise control over parameters like temperature, pressure, and residence time, leading to higher reproducibility. |

| Efficiency & Yield | May suffer from lower yields due to side reactions (e.g., dialkylation). wikipedia.org | Often provides higher yields and purity by minimizing side reactions through rapid mixing and precise control. |

| Automation | Limited potential for full automation. | Highly amenable to automation for process optimization and manufacturing. |

This interactive table compares traditional batch processing with modern flow chemistry for the synthesis of substituted malonates.

Development of Novel Catalytic Systems

The classical synthesis of substituted malonates relies on the deprotonation of the acidic α-carbon with a stoichiometric amount of a strong base, followed by nucleophilic substitution. wikipedia.org While effective, this approach can have limitations regarding functional group tolerance and waste generation. Modern organic synthesis is increasingly focused on the development of novel catalytic systems that can form C-C bonds more efficiently and selectively.

A major area of advancement is the use of transition-metal catalysis for C-H activation and functionalization. acs.org These methods bypass the need for pre-functionalized starting materials, offering a more atom-economical route. For instance, rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for coupling arenes with various partners. acs.org Research into metal-catalyzed C-H insertion reactions using malonate derivatives is particularly relevant. Studies have shown that catalysts based on ruthenium(II) and rhodium(II) can achieve chemo- and regioselective C(sp²)–H insertions with α-diazomalonates, allowing for the late-stage functionalization of complex molecules. nih.govnih.gov Future work could explore the direct catalytic C-H activation of the methine proton in this compound for further derivatization, or conversely, the direct catalytic functionalization of diethyl malonate's methylene (B1212753) group with a methoxymethyl source.

Another promising avenue is enantioselective catalysis. The development of chiral phase-transfer catalysts has enabled the efficient asymmetric α-alkylation of malonates, producing chiral building blocks with a quaternary carbon center in high yield and enantioselectivity. researchgate.net Applying such a system to the synthesis of a chiral analogue of this compound could provide access to valuable enantiopure synthons for pharmaceuticals and materials science.

| Catalytic System | Description | Potential Application for this compound |

|---|---|---|

| Ru(II) / Rh(II) Catalysis | Catalyzes C-H insertion reactions with α-diazomalonates for late-stage functionalization of complex scaffolds. nih.govnih.gov | Could be used to couple 1,3-diethyl 2-diazo-2-(methoxymethyl)propanedioate to various substrates. |

| Rhodium(III) Catalysis | Enables oxidative C-H activation and coupling of arenes with directing group assistance. acs.org | Future development could target direct C-H activation of the malonate backbone for arylation. |

| Chiral Phase-Transfer Catalysis | Allows for the enantioselective α-alkylation of malonic esters to create chiral quaternary centers. researchgate.net | Synthesis of enantiopure derivatives of this compound. |

| Iron Catalysis | Used in double cross-dehydrogenative coupling between 1,3-dicarbonyl compounds and arylmethanes. acs.org | Direct coupling of this compound with other C-H donors. |

This interactive table summarizes novel catalytic systems and their potential relevance to this compound research.

Skeletal Editing and Rearrangement Strategies

Skeletal editing is an advanced synthetic strategy that involves the precise insertion, deletion, or swapping of atoms within a molecule's core structure. This powerful concept allows chemists to modify molecular scaffolds in a fundamental way, rapidly generating structural diversity from a common intermediate. While still an emerging field, its principles could be hypothetically extended to versatile building blocks like this compound.

The malonate core, with its adjacent carbonyl groups, offers a rich platform for chemical manipulation that could serve as an entry point for skeletal rearrangements. Although direct skeletal editing of a simple malonic ester is not yet a common strategy, future research could explore this possibility. For example, the development of catalysts capable of inserting atoms (e.g., carbon, nitrogen, or oxygen) into the C-C backbone of the propanedioate unit would represent a significant breakthrough. Such transformations would convert the linear three-carbon malonate core into a larger, more complex scaffold.

Furthermore, the reactivity of the malonate can be harnessed in rearrangement reactions. While classical applications focus on substitution and decarboxylation, the development of novel catalytic methods could unlock new reaction pathways. For instance, enantioselective phase-transfer catalysis, which has been successfully used for the α-alkylation of malonates to create versatile chiral building blocks, demonstrates the potential for precise control over the malonate's reactive center. researchgate.net This level of control is a prerequisite for developing more sophisticated and predictable rearrangement strategies. Future research might investigate whether the methoxymethyl substituent could participate in or direct unique cyclization or rearrangement cascades under specific catalytic conditions, leading to novel heterocyclic or carbocyclic frameworks.

Expanding the Scope of Synthetic Transformations

The classical utility of malonic esters is primarily in the malonic ester synthesis, which converts them into substituted acetic acids via alkylation, hydrolysis, and decarboxylation. openochem.orgmasterorganicchemistry.com However, the synthetic potential of 2-substituted propanedioates like this compound extends far beyond this single transformation. Future research will likely focus on harnessing the unique reactivity of this functionalized core to construct more complex and diverse molecular architectures.

One key area for expansion is the use of these compounds as versatile nucleophiles in a broader range of C-C bond-forming reactions. The enolate derived from this compound can, in principle, react with a wide variety of electrophiles beyond simple alkyl halides, including aldehydes, ketones, imines, and activated alkenes (in Michael additions). patsnap.com Exploring these reactions could lead to the synthesis of highly functionalized products where the core malonate structure is retained, serving as a linchpin connecting multiple molecular fragments.

Furthermore, the dicarbonyl nature of the malonate core makes it an ideal precursor for the synthesis of heterocyclic compounds. Diethyl malonate and its derivatives are well-known starting materials for producing barbiturates and other heterocycles. wikipedia.orgwikipedia.org The presence of the methoxymethyl group in this compound offers a handle for further functionalization or can impart specific properties (e.g., solubility, hydrogen bonding capability) to the final heterocyclic product. Research could focus on condensation reactions with reagents like urea (B33335), thiourea (B124793), or guanidine (B92328) to generate novel pyrimidine-based structures with potential applications in medicinal chemistry.

Finally, the incorporation of this compound into cascade or multicomponent reactions is a highly attractive direction. acs.org These reactions allow for the construction of complex molecules in a single step, improving efficiency and reducing waste. Designing cascades where the malonate participates in sequential bond-forming events could provide rapid access to intricate molecular frameworks that would be difficult to assemble using traditional stepwise methods.

| Transformation Type | Reaction Example | Potential Product Class |

|---|---|---|

| Michael Addition | Reaction of the enolate with an α,β-unsaturated carbonyl compound. | 1,5-Dicarbonyl compounds, precursors to cyclohexenones. |

| Knoevenagel Condensation | Reaction with aldehydes or ketones (if the α-position is re-protonated). | Substituted alkenes. |

| Heterocycle Synthesis | Condensation with urea or thiourea. | Substituted barbiturates or thiobarbiturates. |

| Multicomponent Reactions | Participation in reactions like the Hantzsch pyridine (B92270) synthesis. | Highly substituted dihydropyridines. |

| Decarboxylative Cross-Coupling | Hydrolysis to the mono-acid followed by coupling with an aryl halide. | α-Aryl esters. |

This interactive table outlines potential synthetic transformations for expanding the utility of this compound.

Q & A

Q. What are the established synthetic routes for 1,3-diethyl 2-(methoxymethyl)propanedioate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or esterification. A common approach involves reacting malonic acid derivatives with methoxymethyl halides in the presence of a base (e.g., sodium ethoxide). For example:

Step 1: React diethyl malonate with methoxymethyl chloride under anhydrous conditions.

Step 2: Optimize temperature (50–70°C) and solvent polarity (e.g., THF or DMF) to enhance electrophilic substitution at the central carbon.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Confirm methoxymethyl (-OCH2OCH3) and ester (-COOEt) groups. For example:

- ¹H NMR: δ 4.15–4.25 ppm (quartet, ester -CH2), δ 3.30–3.45 ppm (singlet, methoxymethyl -OCH3).

- ¹³C NMR: δ 170–175 ppm (ester carbonyl), δ 60–65 ppm (methoxymethyl carbon).

- IR Spectroscopy: Identify ester C=O stretches (~1740 cm⁻¹) and ether C-O stretches (~1100 cm⁻¹).

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 247.1 (calculated for C₁₀H₁₈O₅).

Tip: Use deuterated chloroform (CDCl₃) to avoid solvent interference in NMR .

Advanced Research Questions

Q. How can contradictory data between computational modeling and experimental NMR results be resolved?

Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. Follow this workflow:

Re-optimize DFT Calculations: Include solvent models (e.g., PCM for chloroform) and account for rotational barriers of the methoxymethyl group.

Variable-Temperature NMR (VT-NMR): Probe dynamic behavior. For example, coalescence of methoxymethyl signals at low temperatures indicates restricted rotation.

Cross-Validate with X-ray Crystallography: Use SHELX software for crystal structure refinement to resolve bond-length ambiguities .

Case Study: A 2024 study resolved conflicting data by identifying a minor rotameric form via VT-NMR, which DFT initially overlooked .

Q. What strategies mitigate hydrolysis of the methoxymethyl group during synthetic scale-up?

Methodological Answer: Hydrolysis is pH- and temperature-dependent. Mitigation strategies include:

- pH Control: Maintain reaction pH > 8 using non-nucleophilic bases (e.g., DBU).

- Low-Temperature Workup: Quench reactions at 0–5°C to slow hydrolysis.

- Protective Group Engineering: Replace methoxymethyl with more stable groups (e.g., benzyloxymethyl) for intermediates.

Data Insight:

| Condition | Hydrolysis Rate (k, h⁻¹) |

|---|---|

| pH 7, 25°C | 0.12 |

| pH 9, 25°C | 0.03 |

| pH 9, 0°C | 0.005 |

Source: Kinetic studies from EPA reports on ester stability .

Q. How can environmental degradation pathways of this compound be modeled for ecotoxicity assessments?

Methodological Answer: Use OECD guidelines for abiotic/biotic degradation studies:

Hydrolysis: Test at pH 4, 7, and 9; monitor via HPLC.

Photolysis: Expose to UV light (λ = 254 nm) and quantify degradation products (e.g., malonic acid derivatives).

Biodegradation: Use activated sludge models (OECD 301F) to assess microbial breakdown.

Key Findings:

Q. What computational tools predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). A lower LUMO energy (-1.5 eV) indicates higher electrophilicity at the central carbon.

- Molecular Dynamics (MD): Simulate solvent interactions to predict nucleophilic attack sites.

Example Output:

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -1.3 |

| Band Gap | 5.5 |

Note: Correlate computational results with experimental kinetic data .

Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points across studies?

Methodological Answer: Variations (e.g., 45–50°C) may stem from:

Polymorphism: Screen for crystal forms via XRPD.

Purity Issues: Recrystallize using hexane/ethyl acetate (3:1) and re-analyze via DSC.

Method Differences: Standardize DSC heating rates (e.g., 10°C/min) across labs.

Resolution: A 2023 study attributed a 5°C discrepancy to a metastable polymorph undetected in initial DSC runs .

Q. Why do IR spectra sometimes lack the expected ester carbonyl peak?

Methodological Answer:

- Self-Association: Hydrogen bonding in concentrated solutions broadens peaks. Dilute samples to <1 mM.

- Degradation: Test for hydrolysis via TLC (silica gel, eluent: hexane/EtOAc).

Example Workflow:

Prepare fresh sample in dry DCM.

Compare with a hydrolyzed control (spiked with 5% H₂O).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.